![molecular formula C16H17N3OS B5634287 3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5634287.png)
3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
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Description
Synthesis Analysis
Thieno[2,3-d]pyrimidines, closely related to the compound , can be synthesized using various methods. A notable approach is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and easy purification, making it an efficient and green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidines (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines and their derivatives has been the subject of detailed analysis through methods such as NMR, IR, and crystallography. These analyses help in understanding the influence of structural modifications upon the molecule's geometry, conformation, and its 3D supramolecular architectures formed in crystals by self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-15-14-12-6-2-1-3-7-13(12)21-16(14)18-10-19(15)9-11-5-4-8-20-11/h4-5,8,10,17H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGIBZRJBBBNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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